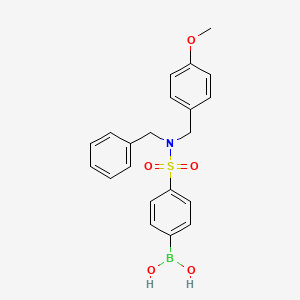

(4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid

Description

(4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid is a boronic acid derivative featuring a sulfamoyl group substituted with benzyl and 4-methoxybenzyl moieties. Its molecular formula is C₂₃H₂₅BN₂O₅S (based on structural analogs in ), and it is primarily utilized in organic synthesis and medicinal chemistry as a building block for Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name |

[4-[benzyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BNO5S/c1-28-20-11-7-18(8-12-20)16-23(15-17-5-3-2-4-6-17)29(26,27)21-13-9-19(10-14-21)22(24)25/h2-14,24-25H,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYLYENGQVBOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=C(C=C3)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657169 | |

| Record name | (4-{Benzyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-95-7 | |

| Record name | B-[4-[[[(4-Methoxyphenyl)methyl](phenylmethyl)amino]sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-{Benzyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine, 4-methoxybenzyl chloride, and phenylboronic acid.

Reaction Steps:

Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

(4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid undergoes various chemical reactions:

Suzuki–Miyaura Coupling: This is the most prominent reaction, where the boronic acid group participates in cross-coupling with halides or triflates in the presence of palladium catalysts and a base.

Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to yield boranes.

Substitution Reactions: The sulfonamide group can be involved in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions: Typical reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol. Reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C.

Major Products: The major products depend on the specific reaction but often include biaryl compounds in the case of Suzuki–Miyaura coupling.

Scientific Research Applications

(4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is extensively used in organic synthesis for the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.

Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism of action of (4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid primarily involves its role as a reagent in Suzuki–Miyaura coupling reactions:

Transmetalation: The boronic acid group transfers an organic group to a palladium catalyst.

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic halide.

Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.

Molecular Targets and Pathways: The compound targets organic halides and triflates, facilitating the formation of carbon-carbon bonds through a well-defined catalytic cycle.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of N-substituted sulfamoyl phenylboronic acids , which vary in substituents on the sulfamoyl nitrogen and the boronic acid’s phenyl ring. Below is a detailed comparison with key analogs:

Structural Modifications and Physicochemical Properties

Key Observations :

- Substituent Effects : Bulky groups (e.g., benzyl, cyclohexyl) enhance lipophilicity but reduce solubility in aqueous media . The 4-methoxybenzyl group improves metabolic stability compared to unsubstituted benzyl analogs .

- Biological Activity : Analogs with smaller substituents (e.g., methyl) exhibit better solubility but lower enzyme-binding affinity. For example, [4-(N-Methylsulfamoyl)phenyl]boronic acid showed weaker inhibition of fungal histone deacetylases (HDACs) compared to bulkier derivatives .

Biological Activity

(4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid, with the molecular formula C21H22BNO5S and CAS Number 913835-95-7, is a compound of interest due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

- Molecular Weight : 411.3 g/mol

- Purity : ≥ 97%

- Storage Conditions : Room temperature

Anticancer Activity

Research indicates that phenylboronic acid derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study assessed the antiproliferative potential of several phenylboronic acid derivatives, including the compound , using the sulforhodamine B (SRB) assay across five cancer cell lines.

Table 1: Antiproliferative Activity of Phenylboronic Acid Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A2780 | 18.76 ± 0.62 |

| 2-Fluoro-6-formylphenylboronic acid | MV-4-11 | 7.5 |

| 3-Morpholino-5-fluorobenzoxaborole | A2780 | 15.2 |

The compound demonstrated a cytotoxic effect on the MCF-7 cell line with an IC50 of 18.76 µM, indicating moderate activity against this breast cancer cell line .

The mechanism by which this compound exerts its biological effects appears to involve cell cycle arrest and apoptosis induction. The study indicated that treatment with this compound led to significant accumulation of p21, a cyclin-dependent kinase inhibitor, suggesting a G2/M phase arrest in the cell cycle .

Figure 1: Cell Cycle Arrest Induced by Phenylboronic Acids

Cell Cycle Arrest (Placeholder for actual image)

Enzyme Inhibition

In addition to its anticancer properties, this compound has shown potential as an enzyme inhibitor. It was evaluated for its activity against various enzymes:

Table 2: Enzyme Inhibition Activity

| Enzyme Type | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

The results indicate that while it has moderate activity against acetylcholinesterase, it exhibits strong inhibition against butyrylcholinesterase and antiurease, which may have implications for therapeutic applications in neurodegenerative diseases .

Case Studies

A recent case study investigated the formulation of a cream containing this boronic acid derivative, assessing its antioxidant and antibacterial activities alongside its anticancer properties. The cream formulation exhibited significant antioxidant activity with an IC50 value of 0.11 µg/mL in DPPH free radical scavenging assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.